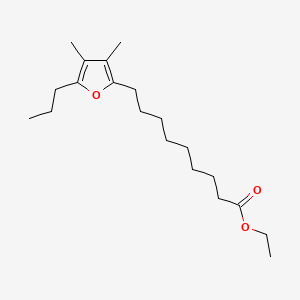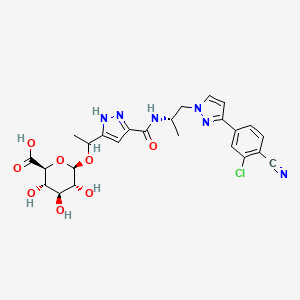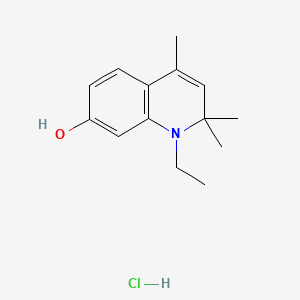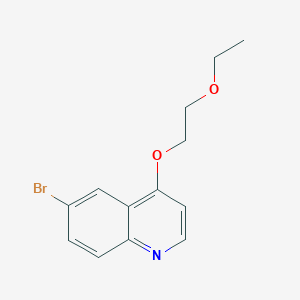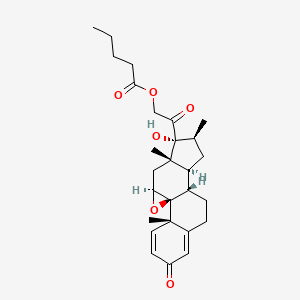
2-Ethyl-4-methyl-pentyl Salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-methyl-pentyl Salicylate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are commonly used in fragrances and flavorings. This compound is synthesized from 4-Methylvaleric Acid and is used in various applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methyl-pentyl Salicylate is typically synthesized through esterification, where 4-Methylvaleric Acid reacts with salicylic acid in the presence of an acid catalyst. The reaction conditions often involve heating the reactants to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
2-Ethyl-4-methyl-pentyl Salicylate undergoes several types of chemical reactions, including:
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to substitute the ester group.
Major Products Formed
Hydrolysis: Produces 4-Methylvaleric Acid and salicylic acid.
Oxidation: Produces various oxidation products depending on the oxidizing agent used.
Substitution: Produces substituted esters with different functional groups.
科学的研究の応用
2-Ethyl-4-methyl-pentyl Salicylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
作用機序
The mechanism of action of 2-Ethyl-4-methyl-pentyl Salicylate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic properties. The compound may also interact with enzymes and receptors in biological systems, leading to various physiological effects .
類似化合物との比較
Similar Compounds
Methyl Salicylate: Known for its use in topical analgesics and as a flavoring agent.
Ethyl Salicylate: Used in fragrances and flavorings.
Phenyl Salicylate: Used as an analgesic and antiseptic.
Uniqueness
2-Ethyl-4-methyl-pentyl Salicylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its synthesis from 4-Methylvaleric Acid and salicylic acid provides it with unique reactivity and applications compared to other salicylate esters .
特性
分子式 |
C15H22O3 |
|---|---|
分子量 |
250.33 g/mol |
IUPAC名 |
(2-ethyl-4-methylpentyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C15H22O3/c1-4-12(9-11(2)3)10-18-15(17)13-7-5-6-8-14(13)16/h5-8,11-12,16H,4,9-10H2,1-3H3 |
InChIキー |
AIAUXLSCWGGIGZ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C)C)COC(=O)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


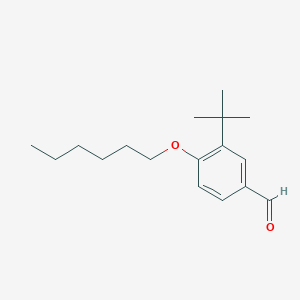
![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
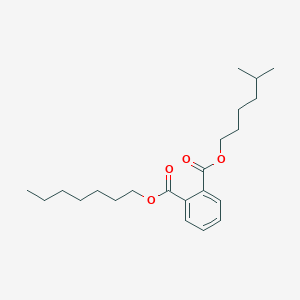
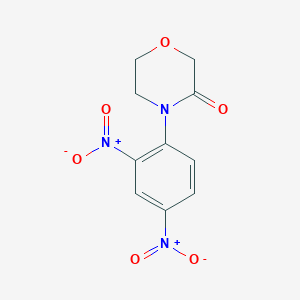
![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
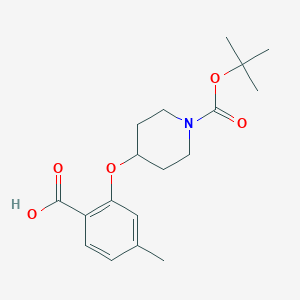
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)
